molecular formula C12H19N3S B15121160 4-(6-Tert-butylpyridazin-3-yl)thiomorpholine

4-(6-Tert-butylpyridazin-3-yl)thiomorpholine

Cat. No.: B15121160
M. Wt: 237.37 g/mol
InChI Key: LGGULGKYZBCLPS-UHFFFAOYSA-N
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Description

4-(6-Tert-butylpyridazin-3-yl)thiomorpholine is a heterocyclic compound that features a thiomorpholine ring substituted with a 6-tert-butylpyridazin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-(6-Tert-butylpyridazin-3-yl)thiomorpholine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Tert-butylpyridazin-3-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-(6-Tert-butylpyridazin-3-yl)thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Tert-butylpyridazin-3-yl)thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Tert-butylpyridazin-3-yl)thiomorpholine is unique due to the presence of the 6-tert-butylpyridazin-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19N3S

Molecular Weight

237.37 g/mol

IUPAC Name

4-(6-tert-butylpyridazin-3-yl)thiomorpholine

InChI

InChI=1S/C12H19N3S/c1-12(2,3)10-4-5-11(14-13-10)15-6-8-16-9-7-15/h4-5H,6-9H2,1-3H3

InChI Key

LGGULGKYZBCLPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCSCC2

Origin of Product

United States

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